

# Core Chemical Identity and Physicochemical Properties

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## Compound of Interest

**Compound Name:** 1-(4-Chlorophenyl)propane-1,2-dione

**Cat. No.:** B1586532

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**1-(4-Chlorophenyl)propane-1,2-dione** is an aromatic  $\alpha$ -dicarbonyl compound. Its chemical identity is fundamentally defined by its molecular structure, which dictates its reactivity and physical characteristics.

## Molecular Weight and Formula

The cornerstone of any chemical characterization is the precise determination of its molecular weight. For **1-(4-Chlorophenyl)propane-1,2-dione**, this is calculated from its molecular formula,  $C_9H_7ClO_2$ .<sup>[1][2]</sup>

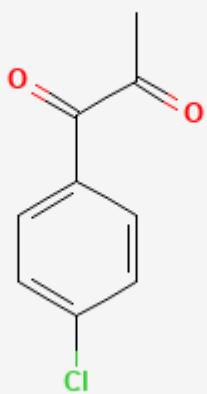
- Molecular Formula:  $C_9H_7ClO_2$
- Average Molecular Weight: 182.60 g/mol <sup>[1][2]</sup>
- Monoisotopic Molecular Weight: 182.0134572 Da<sup>[1]</sup>

This molecular weight is critical for stoichiometric calculations in reaction planning and for confirmation of its identity via mass spectrometry.

## Structural and Physicochemical Data

The compound's properties are summarized below, providing a clear reference for experimental design and handling.

Property	Value	Source(s)
IUPAC Name	1-(4-chlorophenyl)propane-1,2-dione	<a href="#">[1]</a>
CAS Number	10557-21-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	1-(4-chlorophenyl)-1,2-propandione, 4'-Chloro-2-oxopropiophenone	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Yellowish oily liquid or low-melting solid	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	22-32 °C	<a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	54-65 °C at low pressure (0.02-0.03 Torr)	<a href="#">[3]</a> <a href="#">[5]</a>
Density	~1.27 g/cm <sup>3</sup>	<a href="#">[3]</a>
SMILES	CC(=O)C(=O)C1=CC=C(C=C1)Cl	<a href="#">[1]</a>



Source: PubChem CID 2735798[\[1\]](#)

## Synthesis and Mechanistic Considerations

The synthesis of  $\alpha$ -dicarbonyl compounds like **1-(4-chlorophenyl)propane-1,2-dione** often involves the oxidation of a methylene group adjacent to a carbonyl. A common and effective strategy is the oxidation of the corresponding propiophenone derivative. While specific literature for this exact molecule is sparse, a well-established analogous procedure for the synthesis of 1-phenylpropane-1,2-dione provides a robust framework.<sup>[6]</sup>

The causality behind this experimental choice lies in the reactivity of the  $\alpha$ -carbon. The adjacent carbonyl group makes the  $\alpha$ -protons acidic and susceptible to enolization, facilitating reactions like bromination. The subsequent steps are designed to convert the  $\alpha$ -bromo ketone into the desired dione.

## Representative Synthetic Protocol

The following protocol is adapted from a known procedure for a closely related, non-chlorinated analog.<sup>[6]</sup> It represents a plausible and chemically sound method for laboratory-scale preparation.

### Step 1: $\alpha$ -Bromination of 4'-Chloropropiophenone

- To a solution of 4'-chloropropiophenone (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane, add a catalytic amount of aluminum chloride ( $\text{AlCl}_3$ ).
- Slowly add bromine ( $\text{Br}_2$ ) (approximately 2 equivalents) to the mixture. The reaction is often initiated at room temperature and may proceed to a gentle reflux.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, remove the solvent under reduced pressure to yield the crude  $\alpha$ -bromo intermediate.

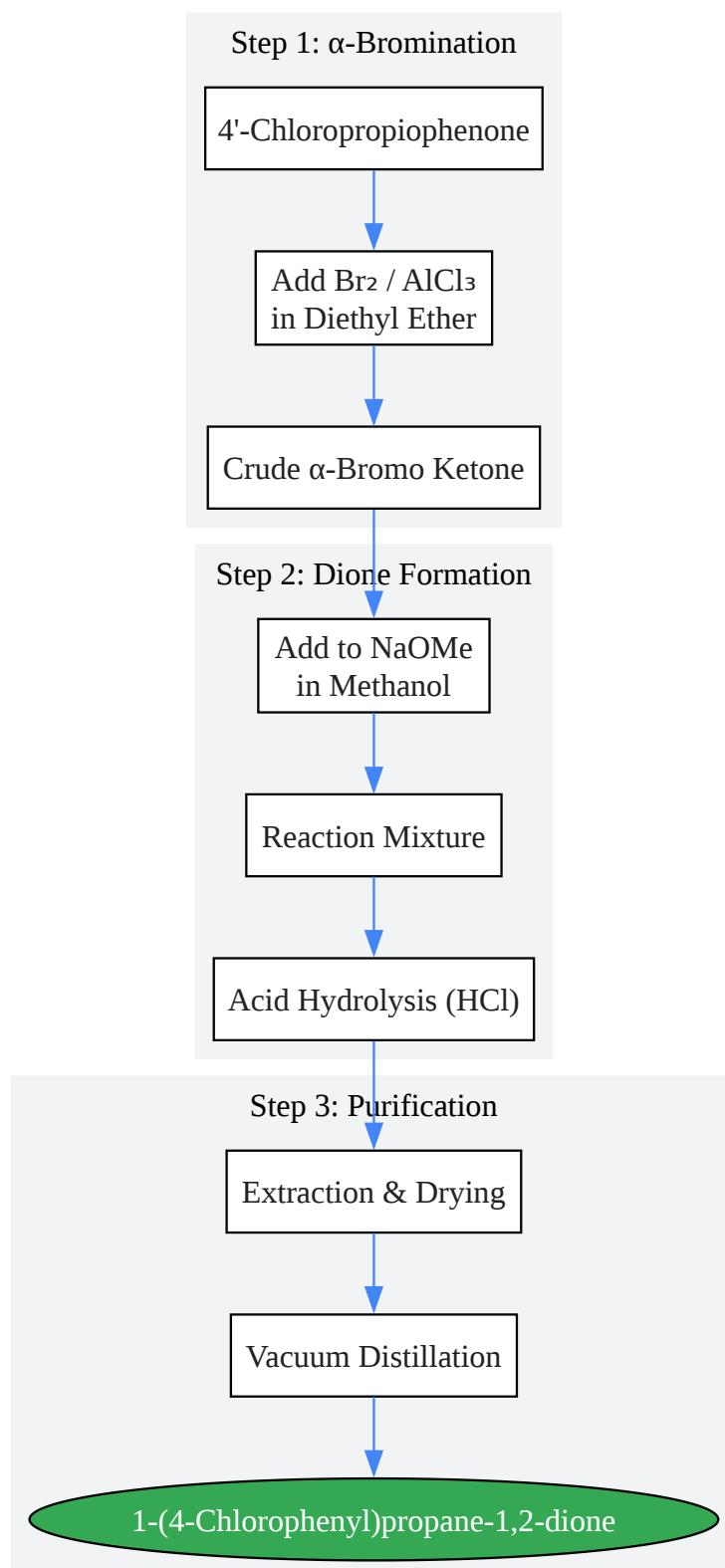
### Step 2: Formation of the $\alpha$ -Methoxy Ketone and Hydrolysis

- Prepare a solution of sodium methoxide ( $\text{NaOMe}$ ) in methanol. This is a crucial step where the bromine is displaced.

- Slowly add the crude  $\alpha$ -bromo ketone from the previous step to the sodium methoxide solution, maintaining a low temperature (e.g.,  $< 20^\circ\text{C}$ ) with an ice bath to control the exothermic reaction.
- After the addition is complete, stir the mixture at room temperature.
- Add concentrated hydrochloric acid (HCl) to the reaction mixture. This step is critical for the hydrolysis of the intermediate methoxy species to the final dione product.
- Stir for approximately one hour.

#### Step 3: Work-up and Purification

- Partition the reaction mixture between an organic solvent (e.g., chloroform or dichloromethane) and water.
- Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to maximize product recovery.
- Combine the organic extracts, dry over an anhydrous salt like sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- Evaporate the solvent in vacuo.
- Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure **1-(4-chlorophenyl)propane-1,2-dione**.



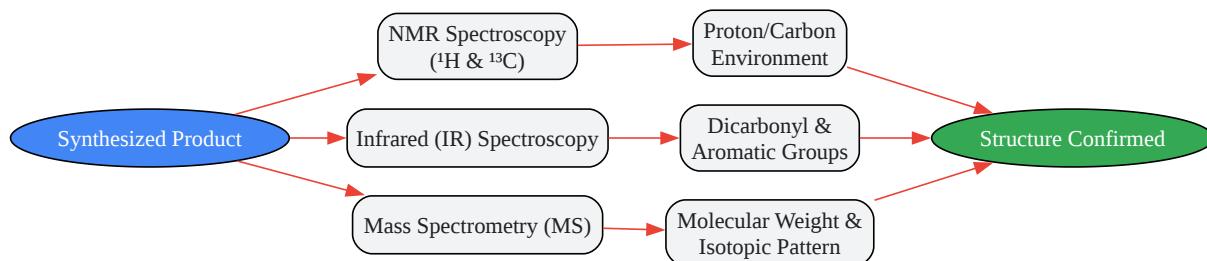
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Caption: Synthetic workflow for **1-(4-chlorophenyl)propane-1,2-dione**.

# Spectroscopic Characterization and Structural Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach provides a self-validating system, ensuring the structure is correct. Spectroscopic data for this specific compound is available in spectral databases.[\[7\]](#)

- Mass Spectrometry (MS): This technique directly verifies the molecular weight. For **1-(4-chlorophenyl)propane-1,2-dione**, the mass spectrum would be expected to show a molecular ion peak ( $M^+$ ) corresponding to its molecular weight (182.6 g/mol). A characteristic isotopic pattern for the presence of one chlorine atom ( $M^+$  and  $M+2$  peaks in an approximate 3:1 ratio) would provide definitive confirmation.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. The key diagnostic signals would be two strong absorption bands in the carbonyl region (typically 1680-1720  $\text{cm}^{-1}$ ), characteristic of an  $\alpha$ -dicarbonyl system. The presence of aromatic C-H and C=C stretching bands would also be expected.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Would show signals for the aromatic protons on the chlorophenyl ring (typically in the 7.5-8.0 ppm region) and a sharp singlet for the methyl ( $\text{CH}_3$ ) protons (typically around 2.4 ppm).
  - $^{13}\text{C}$  NMR: Would reveal distinct signals for the two carbonyl carbons (typically  $>190$  ppm), the methyl carbon, and the carbons of the aromatic ring.[\[7\]](#)



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